Calcium di(naphthalene-2-sulphonate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
42781-68-0 |
|---|---|
Molecular Formula |
C20H14CaO6S2 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
calcium;naphthalene-2-sulfonate |
InChI |
InChI=1S/2C10H8O3S.Ca/c2*11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,11,12,13);/q;;+2/p-2 |
InChI Key |
XZCJIXJQEJKFHE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Controlled Derivatization of Calcium Di Naphthalene 2 Sulphonate
Established Synthetic Routes for Naphthalene (B1677914) Sulfonate Oligomers and Polymers
The industrial production of naphthalene sulfonates, including the calcium salt, relies on several well-documented synthetic pathways. These methods are designed to produce either the simple monomeric salt or more complex polymer structures, which are often used as high-performance dispersants.
Sulfonation of Naphthalene and Subsequent Neutralization
The foundational method for producing Calcium di(naphthalene-2-sulphonate) involves a two-step process: the electrophilic aromatic sulfonation of naphthalene followed by neutralization. vulcanchem.com
The initial step is the reaction of naphthalene with concentrated sulfuric acid. home.blog The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature. stackexchange.com
Kinetic Control : At lower temperatures (around 80°C), the reaction is under kinetic control and predominantly yields naphthalene-1-sulfonic acid.
Thermodynamic Control : To obtain the desired naphthalene-2-sulfonic acid, the reaction is conducted at higher temperatures, typically between 160°C and 180°C. vulcanchem.com At this temperature, the initially formed 1-sulfonic acid isomerizes to the more thermodynamically stable 2-sulfonic acid. vulcanchem.comstackexchange.com The prolonged heating ensures a high yield of the 2-isomer. vulcanchem.com
A significant challenge in this process is the sublimation of naphthalene at the required reaction temperatures, which can lead to a loss of product yield. shokubai.org Research has shown that using specific solvents like decalin or employing a reactor designed to suppress sublimation can drastically improve the product yield to nearly 98%. shokubai.org
The second step is the neutralization of the resulting naphthalene-2-sulfonic acid with a calcium base, typically calcium hydroxide (B78521) (Ca(OH)₂) or calcium oxide (CaO), in an aqueous solution. vulcanchem.comxiangyetrade.comprepchem.com This acid-base reaction yields the final product, Calcium di(naphthalene-2-sulphonate), and water. vulcanchem.com
Table 1: Conditions for the Sulfonation of Naphthalene
| Parameter | Condition | Predominant Product | Control Type | Reference |
|---|---|---|---|---|
| Temperature | ~80°C | Naphthalene-1-sulfonic acid | Kinetic | stackexchange.com |
| Temperature | 160-180°C | Naphthalene-2-sulfonic acid | Thermodynamic | vulcanchem.comhome.blog |
| Reaction Time | ~2-5 hours (at 160-165°C) | High yield of sulfonated product | - | google.com |
| Naphthalene:H₂SO₄ Molar Ratio | 1:1.3 to 1:1.4 | Sufficient sulfonation | - | home.blog |
Polycondensation with Formaldehyde (B43269) and Salt Formation
A primary industrial application for naphthalene sulfonates involves their use as superplasticizers or dispersants, which requires polymeric structures. bisleyinternational.comresearchgate.net These are synthesized via polycondensation of naphthalene sulfonic acid with formaldehyde. researchgate.netpolymerchem.org This class of polymers is often referred to as naphthalene sulfonate formaldehyde condensates (NSF). bisleyinternational.compolymerchem.org
The synthesis proceeds in three main stages:
Sulfonation : Naphthalene is first sulfonated with sulfuric acid to produce naphthalene sulfonic acid, as described previously. home.blog
Polycondensation : The naphthalene sulfonic acid is then reacted with formaldehyde. researchgate.netgoogle.com This step creates methylene (B1212753) bridges between the naphthalene sulfonate units, forming a polymer chain. researchgate.net The reaction is typically carried out at temperatures between 85°C and 110°C. google.comresearchgate.net
Neutralization : The resulting acidic polymer condensate is neutralized with a base. home.blogresearchgate.net To produce calcium naphthalene sulfonate formaldehyde condensate, calcium hydroxide is used for this neutralization step. google.comalbright.com.au
The final product is a water-soluble polymer, where the repeating units are calcium naphthalene sulfonate linked by methylene groups. bisleyinternational.comalbright.com.au
Alkylation Followed by Sulfonation to Yield Calcium Salts
To modify the properties of naphthalene sulfonates, particularly their solubility in organic media like mineral oil, an alkylation step can be introduced prior to sulfonation. prepchem.comgoogle.com This route is used to create compounds such as calcium dinonylnaphthalene (B12650604) sulfonate. prepchem.com
The process generally involves:
Alkylation : Naphthalene is reacted with an alkene, such as tripropylene (B76144) (a nonene), in the presence of a suitable catalyst like anhydrous aluminum chloride or hydrogen fluoride. google.com This Friedel-Crafts alkylation reaction attaches alkyl groups (e.g., nonyl groups) to the naphthalene ring, yielding an alkylated naphthalene. google.comresearchgate.net The use of ionic liquids as catalysts in this step is also an area of modern research. researchgate.net
Sulfonation : The resulting alkylnaphthalene (e.g., dinonylnaphthalene) is dissolved in a solvent and then sulfonated using oleum (B3057394) or sulfuric acid. google.comgoogle.com The sulfonation occurs on the alkylated naphthalene ring. google.com
Neutralization : The alkyl naphthalene sulfonic acid is then neutralized with a calcium base, such as calcium carbonate or calcium hydroxide, to produce the final calcium alkylnaphthalene sulfonate salt. prepchem.comgoogle.com
This method allows for the creation of surfactant molecules with tailored properties based on the length and branching of the attached alkyl chains. google.com
Precision Synthesis of Calcium di(naphthalene-2-sulphonate) via Controlled Polymerization
Influence of Reaction Conditions on Molecular Weight Distribution
The molecular weight of naphthalene sulfonate formaldehyde condensates is a crucial factor determining their performance, particularly as dispersants. google.com This property is directly influenced by the conditions of the polycondensation reaction. researchgate.net
Key reaction conditions that control molecular weight include:
Molar Ratio of Reactants : The ratio of formaldehyde to naphthalene sulfonic acid is a primary determinant of the degree of polymerization. A typical molar ratio of formaldehyde to the sulfonated product is between 0.95 and 0.99. google.com Adjusting this ratio can control the final chain length and molecular weight.
Reaction Temperature : Higher condensation temperatures, for instance around 110°C, tend to produce polymers with a higher molecular weight. researchgate.net
Reaction Time : The duration of the condensation reaction also affects the extent of polymerization. Reaction times can range from 3 to 20 hours. google.com
Techniques like Gel Permeation Chromatography (GPC) are used to analyze the resulting polymers and determine their weight-average molecular weight and polydispersity index (PDI), which is a measure of the distribution of molecular masses in a given polymer sample. researchgate.net By carefully controlling these parameters, it is possible to produce condensates with a target weight-average molecular weight, for example, of 10,000 g/mol or more. google.com
Table 2: Influence of Polycondensation Conditions on Polymer Properties
| Parameter | Influence | Desired Outcome | Reference |
|---|---|---|---|
| Formaldehyde:Sulfonic Acid Molar Ratio | Controls the degree of polymerization. | Precise control over chain length. | google.com |
| Condensation Temperature (e.g., 85-110°C) | Higher temperatures generally lead to higher molecular weights. | Achieving a target molecular weight. | google.comresearchgate.net |
| Condensation Time (e.g., 3-20 hours) | Longer times can increase the extent of polymerization. | Complete reaction and desired polymer size. | google.com |
Tailoring Oligomer and Polymer Architectures
The architecture of naphthalene sulfonate-based molecules can be tailored to create a range of products from simple monomers to complex, functionalized polymers. prepchem.comsimo-chem.com The synthetic route chosen is the primary tool for defining this architecture.
Monomers vs. Polymers : The most basic architecture is the monomer, Calcium di(naphthalene-2-sulphonate), produced by the direct sulfonation and neutralization route (Section 2.1.1). To build larger structures, the polycondensation reaction with formaldehyde is employed (Section 2.1.2), resulting in linear polymer chains. mdpi.com The length of these chains (oligomer vs. high molecular weight polymer) is controlled by the reaction conditions as described in the previous section.
Linear vs. Branched Architectures : The standard polycondensation with formaldehyde yields polymers with a linear architecture. mdpi.com Introducing functionality through alkylation (Section 2.1.3) creates a different type of architecture where alkyl chains are attached to the aromatic backbone. This can be considered a form of branching, leading to molecules with significantly different surfactant properties compared to the un-alkylated polymers. prepchem.comgoogle.com
By selecting the appropriate synthetic methodology—direct salt formation, polycondensation, or alkylation followed by sulfonation—chemists can precisely control the final molecular architecture to achieve the desired properties for a given application. prepchem.comsimo-chem.com
Functionalization Strategies for Tailored Material Performance
The performance characteristics of calcium di(naphthalene-2-sulphonate) can be precisely engineered through various functionalization strategies. These modifications aim to alter the molecule's inherent properties, such as solubility, interfacial activity, and thermal stability, to meet the demands of advanced material applications. The primary approaches involve modification of the naphthalene ring system and substitution of the associated cation.
Alkylation is a common strategy where alkyl chains are introduced onto the naphthalene ring. This enhances the hydrophobic character of the molecule, which is crucial for its function as a surfactant or dispersant. For instance, the synthesis of alkylnaphthalene sulfonates can be designed to create surfactants with varying foaming tendencies and excellent wetting and dispersing properties. frontiersin.org By carefully selecting the length and branching of the alkyl groups, properties such as interfacial tension reduction can be optimized for applications like enhanced oil recovery (EOR). researchgate.netnih.gov Research has shown that even without a traditional soft alkyl chain, the rigid aromatic ring of the naphthalene sulfonate can act as a hydrophobic group, effectively lowering the interfacial tension between oil and water. researchgate.net
Another powerful functionalization strategy involves replacing the simple inorganic cation (Ca²⁺) with a larger, more complex organic cation to form ionic liquids (ILs). frontiersin.orgnih.govnih.gov For example, starting with a sodium naphthalene sulfonate, metathesis reactions can introduce cations like imidazolium, pyrrolidinium, or pyridinium. nih.gov This transformation can dramatically alter the compound's physical state and properties. A notable outcome is the conversion of a solid, sparingly water-soluble material into a liquid at room temperature with high water solubility, which greatly facilitates its use in aqueous formulations. frontiersin.orgnih.gov These naphthalene-based ionic liquids exhibit enhanced surfactant character and are effective at reducing both water-air and water-oil interfacial tension. nih.govnih.gov
Furthermore, functional groups can be introduced to the naphthalene core to enable specific chemical reactions or impart desired properties. The sulfonate group itself makes the aromatic naphthalene core water-soluble and reactive with metal ions. vulcanchem.com More complex functionalization can involve creating polymeric sulfonic acids by condensing naphthalene-2-sulfonic acid with formaldehyde, a process that leads to the formation of superplasticizers widely used in the concrete industry. wikipedia.orgatamanchemicals.com The degree of condensation and the length of the resulting molecular chains directly influence the performance of these materials as dispersants. researchgate.net
Table 1: Functionalization Strategies and Their Impact on Material Performance
| Functionalization Strategy | Chemical Modification | Resulting Compound Type | Impact on Material Performance | Primary Application Area | Reference |
|---|---|---|---|---|---|
| Alkylation | Addition of alkyl chains (e.g., C8-C14) to the naphthalene ring | Alkylnaphthalene Sulfonates | Enhanced hydrophobicity, improved interfacial tension reduction, tailored wetting and dispersing properties. | Surfactants, Enhanced Oil Recovery (EOR), Industrial Detergents | frontiersin.orgnih.gov |
| Cation Substitution | Replacement of Ca²⁺ or Na⁺ with large organic cations (e.g., imidazolium, pyridinium) | Naphthalene-Based Ionic Liquids | Increased water solubility, conversion from solid to liquid state, enhanced thermal stability, stronger surfactant character. | Enhanced Oil Recovery (EOR), Dispersants, Emulsifiers | frontiersin.orgnih.govnih.gov |
| Polymerization | Condensation with formaldehyde | Sulfonated Naphthalene Formaldehyde Condensate (SNF) | Creates high molecular weight polymers with superior dispersing capabilities. Reduces water content in mixtures. | Concrete Superplasticizers, Dye Dispersants | wikipedia.orgatamanchemicals.com |
| Sulfonation | Introduction of sulfonic acid (-SO₃H) group at the 2-position of the naphthalene ring | Naphthalene-2-sulfonic acid | Confers water solubility and ionic character, enabling salt formation (e.g., with Calcium). Acts as a precursor for further functionalization. | Dye synthesis, Chemical intermediate | vulcanchem.comwikipedia.org |
Sustainable and Green Chemistry Approaches in Industrial Synthesis
The industrial synthesis of calcium di(naphthalene-2-sulphonate) is undergoing a significant transformation driven by the principles of green chemistry. The focus is on developing more sustainable and environmentally benign processes that reduce waste, minimize energy consumption, and utilize less hazardous materials compared to traditional methods. ainvest.com
The conventional synthesis involves the sulfonation of naphthalene using concentrated sulfuric acid at high temperatures (160–180°C). vulcanchem.comhome.blog This process is energy-intensive and generates significant amounts of waste sulfuric acid. A key innovation in green synthesis is the use of gaseous sulfur trioxide (SO₃) as the sulfonating agent in continuous membrane or tube array reactors. google.com This method offers several advantages: the reaction is instantaneous, no water is generated (thus eliminating waste acid), and the continuous nature of the process improves stability, reduces by-products, and increases efficiency. google.com
Another promising green approach is the use of recyclable catalysts. Brønsted acidic ionic liquids, such as N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), have been employed as both the catalyst and the solvent in the synthesis of naphthalene derivatives. rsc.org This method demonstrates high atom efficiency and the ionic liquid can be recycled for several consecutive cycles without a significant loss in activity, drastically reducing waste. rsc.org Similarly, the use of solid acid catalysts, such as sulfonic acid-functionalized materials, represents a valid and sustainable alternative to homogeneous mineral acids like sulfuric acid. mdpi.com These solid catalysts are efficient, reusable, and eliminate the need for corrosive and difficult-to-separate liquid acids. mdpi.com
The development of bio-based formulations is also a key aspect of sustainable innovation in the naphthalene sulfonate market. ainvest.com This involves exploring renewable resources as starting materials to replace fossil-fuel-derived naphthalene. Furthermore, green promoters are being investigated to make the neutralization and subsequent steps more environmentally friendly. For example, ethanol (B145695) has been used as a green promoter in the calcification step during the synthesis of linear alkylbenzene calcium sulfonate nanoparticles, a related compound. ijnc.ir These efforts align with a global trend toward carbon-neutral materials and stricter environmental regulations. ainvest.com
Table 2: Comparison of Traditional vs. Green Synthesis Methodologies
| Parameter | Traditional Synthesis Method | Green Chemistry Approach | Sustainability Advantage | Reference |
|---|---|---|---|---|
| Sulfonating Agent | Concentrated Sulfuric Acid (H₂SO₄) | Gaseous Sulfur Trioxide (SO₃) | Eliminates waste sulfuric acid generation as no water is produced in the reaction. | vulcanchem.comgoogle.com |
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Recyclable ionic liquids or solid acid catalysts | Catalyst can be recovered and reused, minimizing waste and reducing the need for corrosive liquid acids. | rsc.orgmdpi.com |
| Process Type | Batch reaction in tank reactors | Continuous reaction in membrane/tube reactors | Improved reaction stability, higher efficiency, lower energy consumption, and reduced by-product formation. | google.com |
| Solvents/Promoters | Traditional organic solvents | Green promoters (e.g., Ethanol) or solvent-free conditions | Reduces reliance on volatile organic compounds (VOCs) and hazardous materials. | ijnc.ir |
| Raw Materials | Fossil-fuel derived naphthalene | Exploration of bio-based feedstocks | Reduces carbon footprint and reliance on non-renewable resources. | ainvest.com |
Purity Assessment and Oligomer Distribution Analysis in Synthetic Products
Ensuring the quality and consistency of synthetic calcium di(naphthalene-2-sulphonate) and its derivatives is critical for their performance. A suite of analytical techniques is employed for purity assessment and, particularly for polymeric versions like sulfonated naphthalene formaldehyde condensates (SNF), for analyzing the distribution of oligomers (molecules of varying chain lengths). nih.gov The complexity of these products, which are often classified as UVCBs (Unknown or Variable composition, Complex reaction products, or Biological materials), necessitates sophisticated analytical approaches. canada.ca
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of naphthalene sulfonates. nih.govresearchgate.net It is highly effective for separating the main components from impurities and by-products. Ion-pair chromatography, a variant of HPLC, is specifically used to analyze the different oligomers in naphthalene-sulfonate-formaldehyde condensates. researchgate.net This method allows for the quantification of individual components with different degrees of condensation, which is crucial as the molecular chain length significantly impacts the material's dispersing properties. researchgate.netresearchgate.net
Other chromatographic and spectrometric methods are also vital for a comprehensive analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can be used after appropriate derivatization to identify and quantify volatile components. nih.gov
Capillary Electrophoresis offers another high-resolution separation technique for these ionic compounds. nih.gov
Infrared Spectroscopy (FTIR) is employed to confirm the presence of characteristic functional groups (like the sulfonate group) and to monitor the completeness of reactions, such as neutralization. researchgate.netresearchgate.net
A significant aspect of purity assessment for SNF products is the determination of residual unreacted monomers, particularly formaldehyde. google.com Due to health and environmental concerns, minimizing free formaldehyde is a critical quality control parameter. Specific analytical procedures are implemented to quantify its presence, ensuring products meet regulatory standards. google.com The extraction of analytes from various sample matrices, such as water or industrial formulations, often requires a pre-concentration step like solid-phase extraction (SPE) to achieve the necessary detection limits for analysis by methods like HPLC. nih.govresearchgate.net
Table 3: Analytical Techniques for Purity and Oligomer Analysis
| Analytical Technique | Primary Purpose in Analysis | Information Obtained | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components | Purity of the main compound, concentration of impurities and by-products (e.g., isomers, naphthols). | nih.govresearchgate.net |
| Ion-Pair Chromatography | Analysis of polymeric condensates (SNF) | Separation and quantification of oligomers based on their degree of condensation. | researchgate.net |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight distribution | Average molecular weight and polydispersity of polymeric products. | researchgate.net |
| Spectrophotometry (UV-Vis) | Quantitative analysis | Overall concentration of naphthalene sulfonate in a solution. | nih.govresearchgate.net |
| Infrared Spectroscopy (FTIR) | Functional group identification | Confirmation of chemical structure (e.g., presence of -SO₃H group) and monitoring reaction completion. | researchgate.netresearchgate.net |
| Solid-Phase Extraction (SPE) | Sample preparation and pre-concentration | Extraction and isolation of analytes from complex matrices prior to chromatographic analysis. | nih.govresearchgate.net |
Advanced Spectroscopic and Crystallographic Investigations of Calcium Di Naphthalene 2 Sulphonate
High-Resolution Solid-State Nuclear Magnetic Resonance (NMR) for Local Environment Elucidation
High-resolution solid-state NMR (ssNMR) is a powerful, non-destructive technique for probing the local chemical environments of atomic nuclei (e.g., ¹³C, ¹H) in solid materials. For calcium di(naphthalene-2-sulphonate), ssNMR can provide valuable information on the conformation of the naphthalene-2-sulphonate anions, the nature of the interaction between the calcium cation and the sulphonate groups, and the presence of any polymorphism.
Detailed Research Findings:
In the absence of direct solid-state NMR spectra for calcium di(naphthalene-2-sulphonate), the expected ¹³C chemical shifts can be inferred from data for naphthalene-2-sulfonic acid. nih.gov The presence of the calcium ion in place of a proton or sodium ion would likely induce subtle changes in the chemical shifts, particularly for the carbon atom directly bonded to the sulphonate group (C-2) and adjacent carbons, due to differences in ionic interactions and crystal packing.
Cross-polarization magic-angle spinning (CPMAS) experiments are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, leading to higher resolution spectra. Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), could further elucidate the spatial proximities between protons and carbons, providing a more detailed picture of the molecular structure and intermolecular packing.
Table 1: Predicted ¹³C NMR Chemical Shifts for the Naphthalene-2-sulphonate Anion Note: These are reference values from naphthalene-2-sulfonic acid and may vary slightly for the calcium salt.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | ~128 |
| C-2 | ~145 |
| C-3 | ~127 |
| C-4 | ~129 |
| C-4a | ~134 |
| C-5 | ~128 |
| C-6 | ~127 |
| C-7 | ~127 |
| C-8 | ~128 |
| C-8a | ~132 |
Single-Crystal and Powder X-ray Diffraction (XRD) for Polymorphic Characterization and Crystal Structure Determination
X-ray diffraction is an indispensable tool for determining the three-dimensional arrangement of atoms in a crystalline solid. Single-crystal XRD provides the most detailed structural information, including bond lengths, bond angles, and unit cell parameters. Powder XRD (PXRD) is used to identify crystalline phases, assess sample purity, and characterize polymorphism.
Detailed Research Findings:
A complete single-crystal structure of calcium di(naphthalene-2-sulphonate) is not publicly available. However, studies on related naphthalene (B1677914) sulphonate salts, such as sodium naphthalene-2-sulphonate, reveal a layered crystal packing. researchgate.net In these structures, layers of cations are separated by interdigitated naphthalene-2-sulphonate anions. researchgate.net The arrangement of the organic moieties is influenced by the size and charge density of the cation. researchgate.net It is expected that calcium di(naphthalene-2-sulphonate) would adopt a similar layered structure, with the Ca²⁺ ions coordinating to the oxygen atoms of the sulphonate groups.
Powder XRD would be instrumental in identifying the specific crystalline form of a given batch of calcium di(naphthalene-2-sulphonate). The diffraction pattern is a unique fingerprint of the crystal structure. Different polymorphs, if they exist, would exhibit distinct PXRD patterns. While a reference pattern for calcium di(naphthalene-2-sulphonate) is not found in open databases, a hypothetical pattern would show a series of peaks at specific 2θ angles, from which the d-spacings can be calculated using Bragg's Law.
Table 2: Hypothetical Powder X-ray Diffraction Data Interpretation
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| Hypothetical Value 1 | Calculated Value 1 | Hypothetical Value 1 | Hypothetical Indices 1 |
| Hypothetical Value 2 | Calculated Value 2 | Hypothetical Value 2 | Hypothetical Indices 2 |
| Hypothetical Value 3 | Calculated Value 3 | Hypothetical Value 3 | Hypothetical Indices 3 |
Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Interactions and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. contractlaboratory.com These techniques are highly sensitive to the chemical structure, functional groups, and intermolecular interactions, such as hydrogen bonding. contractlaboratory.comsci-hub.st
Detailed Research Findings:
The FTIR and Raman spectra of calcium di(naphthalene-2-sulphonate) are expected to be dominated by the vibrational modes of the naphthalene ring and the sulphonate group. Analysis of naphthalene-2-sulfonic acid provides a good reference for the assignment of these bands. chemicalbook.comresearchgate.net
Key vibrational bands include:
S-O stretching: The sulphonate group (SO₃⁻) exhibits strong characteristic stretching vibrations. The asymmetric and symmetric stretching modes are typically observed in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The exact positions of these bands will be influenced by the coordination to the calcium ion.
C-S stretching: The stretching vibration of the carbon-sulfur bond is expected around 700-600 cm⁻¹.
Naphthalene ring modes: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are found in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers.
In hydrated forms of calcium di(naphthalene-2-sulphonate), broad O-H stretching bands would be present in the FTIR spectrum, typically in the 3500-3200 cm⁻¹ region, indicative of water of hydration and hydrogen bonding.
Table 3: Characteristic Vibrational Bands for Calcium di(naphthalene-2-sulphonate) (based on naphthalene-2-sulfonic acid data)
| Wavenumber (cm⁻¹) | Assignment | Technique |
| >3000 | Aromatic C-H stretching | FTIR, Raman |
| ~1600-1400 | Aromatic C=C ring stretching | FTIR, Raman |
| ~1260-1150 | Asymmetric SO₃⁻ stretching | FTIR |
| ~1070-1030 | Symmetric SO₃⁻ stretching | FTIR, Raman |
| ~700-600 | C-S stretching | FTIR, Raman |
Advanced Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) for Molecular Weight Distribution and End-Group Analysis
Advanced mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS), are essential for determining the molecular weight of compounds and analyzing the composition of complex mixtures. acs.orgnih.gov For calcium di(naphthalene-2-sulphonate), these methods can confirm the molecular identity and detect any related impurities or degradation products.
Detailed Research Findings:
In a mass spectrometry experiment, calcium di(naphthalene-2-sulphonate) would be expected to show peaks corresponding to the naphthalene-2-sulphonate anion (C₁₀H₇SO₃⁻) with a mass-to-charge ratio (m/z) of approximately 207. nih.gov Depending on the ionization method and conditions, adducts with the calcium ion or fragments may also be observed. For instance, in ESI-MS, it might be possible to detect the [Ca(C₁₀H₇SO₃)]⁺ ion.
These techniques are particularly useful for analyzing commercial preparations of the compound, which may contain oligomeric species if produced via condensation reactions with formaldehyde (B43269). researchgate.net Mass spectrometry can elucidate the distribution of these oligomers, which is critical for quality control.
Table 4: Expected Mass Spectrometry Peaks for Calcium di(naphthalene-2-sulphonate)
| m/z | Ion Species | Notes |
| ~207 | [C₁₀H₇SO₃]⁻ | Naphthalene-2-sulphonate anion |
| ~454 | [Ca(C₁₀H₇SO₃)₂] | Molecular ion (less common) |
| Variable | Oligomeric species | If present in the sample |
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Studies
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are imaging techniques that provide high-resolution visualization of a material's surface morphology and internal nanostructure, respectively. For calcium di(naphthalene-2-sulphonate), SEM can reveal the particle size, shape, and surface texture of the crystalline powder.
Detailed Research Findings:
TEM, on the other hand, could provide insights into the internal structure, such as the presence of defects or dislocations within the crystals, and could be used to examine the arrangement of the layered structure if the crystals can be prepared as sufficiently thin sections.
Table 5: Application of Electron Microscopy to Calcium di(naphthalene-2-sulphonate) Analysis
| Technique | Information Obtained | Potential Findings |
| SEM | Particle size, shape, surface topography | Agglomerates of plate-like or needle-like crystals, depending on crystallization conditions. |
| TEM | Internal structure, crystal lattice | Visualization of layered structures, identification of crystalline defects. |
Mechanistic Insights into Interfacial and Colloidal Behavior
Adsorption Mechanisms on Mineral Surfaces and Inorganic Substrates
The adsorption of Calcium di(naphthalene-2-sulphonate) onto mineral and inorganic surfaces, such as those of cement particles, is a complex process governed by a combination of electrostatic forces and steric effects. This adsorption is fundamental to its function as a dispersant. The polymer, which consists of a naphthalene (B1677914) backbone with attached sulfonate groups, readily adsorbs onto the positively charged surfaces of hydrated cement components.
The primary driving force for the adsorption of Calcium di(naphthalene-2-sulphonate) onto cement particles is the strong electrostatic attraction between the negatively charged sulfonate (SO₃⁻) groups of the polymer and the positively charged sites on the surface of cement hydration products like calcium silicate (B1173343) hydrate (B1144303) (C-S-H), ettringite, and calcium hydroxide (B78521) (Ca(OH)₂). Upon addition to a cement-water mixture, the cement particles initially possess a positive surface charge. The anionic superplasticizer molecules are then drawn to these surfaces, effectively neutralizing the positive charge and eventually imparting a negative charge to the particles. This charge reversal leads to electrostatic repulsion between adjacent particles, preventing their agglomeration and facilitating a dispersed state. The charge density of the polymer, determined by the degree of sulfonation, plays a crucial role in this process; a higher charge density generally leads to stronger adsorption and more effective dispersion.
Beyond the initial electrostatic repulsion, the adsorbed polymer chains also provide a steric barrier that contributes significantly to the dispersion of particles. The long-chain molecules of Calcium di(naphthalene-2-sulphonate) extend from the particle surfaces into the surrounding aqueous phase. When two particles approach each other, the overlapping of these polymer layers results in a repulsive force due to the increased osmotic pressure in the interstitial region and the loss of conformational entropy of the polymer chains. This phenomenon, known as steric hindrance, physically prevents the particles from coming into close contact and flocculating. The combination of electrostatic and steric repulsion is what makes polynaphthalene sulfonates highly effective dispersants.
The adsorption of Calcium di(naphthalene-2-sulphonate) on cementitious particles can be described by adsorption isotherms, which relate the amount of adsorbed polymer to its concentration in the solution at equilibrium. The Langmuir isotherm model is frequently used to describe the adsorption process, suggesting the formation of a monolayer of the superplasticizer on the particle surfaces. This model implies that there is a maximum adsorption capacity, which is reached when the surfaces are saturated with the polymer molecules. The adsorption process is typically rapid, with a significant amount of the polymer adsorbing within the first few minutes of mixing with cement. The kinetics of adsorption are influenced by factors such as the specific surface area of the cement, the concentration of the superplasticizer, and the temperature of the system.
| Adsorption Isotherm Models for PNS on Cement | Description | Relevance |
| Langmuir Isotherm | Assumes monolayer adsorption onto a surface with a finite number of identical sites. | Often provides a good fit for the adsorption of PNS on cement, indicating a saturation point for adsorption. |
| Freundlich Isotherm | An empirical model that describes multilayer adsorption on a heterogeneous surface. | Can also be used to model PNS adsorption, particularly in systems with a wide range of surface energies. |
Role of Molecular Architecture in Dispersion Efficiency
The molecular architecture of Calcium di(naphthalene-2-sulphonate), including its molecular weight and the degree of sulfonation, is a critical determinant of its dispersion efficiency. A higher molecular weight generally corresponds to longer polymer chains, which can provide a more effective steric barrier. However, an excessively high molecular weight might lead to bridging flocculation if the polymer chains are long enough to adsorb onto multiple particles simultaneously.
The degree of sulfonation dictates the charge density of the polymer. A higher sulfonation level results in a greater number of anionic sites, leading to stronger electrostatic adsorption onto the positively charged cement particles and enhanced electrostatic repulsion between them. Therefore, an optimal balance between molecular weight and sulfonation degree is necessary to achieve maximum dispersion efficiency.
| Molecular Parameter | Effect on Dispersion | Mechanism |
| Molecular Weight | Higher molecular weight generally improves dispersion up to a certain point. | Longer polymer chains provide a more effective steric barrier. |
| Degree of Sulfonation | Higher sulfonation degree enhances dispersion. | Increases the negative charge density, leading to stronger electrostatic adsorption and repulsion. |
Stabilization of Colloidal Suspensions: Electrostatic and Steric Effects
The stability of colloidal suspensions, such as cement paste, is significantly enhanced by the addition of Calcium di(naphthalene-2-sulphonate). The mechanism of stabilization is a combination of electrostatic and steric effects, often referred to as electrosteric stabilization. As previously discussed, the adsorption of the anionic polymer neutralizes the initial positive charge of the cement particles and imparts a net negative charge, leading to electrostatic repulsion. Simultaneously, the adsorbed polymer layers create a steric barrier that prevents particles from aggregating. This dual-action mechanism is highly effective in maintaining a well-dispersed state, which is crucial for the workability and rheological properties of fresh concrete. The repulsive forces generated by the superplasticizer overcome the attractive van der Waals forces that would otherwise cause the particles to flocculate.
Mechanisms of Water Reduction in Cementitious Systems
The primary application of Calcium di(naphthalene-2-sulphonate) in concrete technology is as a water-reducing agent. The mechanism of water reduction is a direct consequence of its dispersing effect. In a cement paste without a superplasticizer, a significant amount of water is entrapped within flocs of cement particles, making it unavailable to contribute to the fluidity of the mixture.
By adsorbing onto the cement particles and causing them to repel each other, Calcium di(naphthalene-2-sulphonate) breaks down these flocs. This process releases the entrapped water, which then acts as a lubricant, significantly increasing the fluidity and workability of the paste. Consequently, a desired level of workability can be achieved with a lower water-to-cement ratio. This reduction in water content leads to a denser and less porous hardened concrete, resulting in higher strength and improved durability.
Interfacial Tension Reduction and Emulsification Mechanisms in Complex Fluid Systems
The primary mechanism by which Calcium di(naphthalene-2-sulphonate) reduces interfacial tension is through its adsorption at the oil-water interface. The hydrophobic naphthalene rings orient themselves towards the oil phase, while the hydrophilic sulfonate groups are directed towards the water phase. This molecular arrangement disrupts the cohesive forces between the molecules of the respective liquids at the interface, thereby lowering the interfacial tension.
In complex fluid systems, which may contain various electrolytes and other surface-active components, the behavior of Calcium di(naphthalene-2-sulphonate) is more intricate. The presence of the divalent calcium cation can significantly influence the packing and effectiveness of the surfactant molecules at the interface. Compared to its sodium counterpart, sodium naphthalene sulfonate, the calcium salt may exhibit different solubility characteristics and a varied propensity to form micelles. For instance, the presence of calcium ions can sometimes lead to a more condensed surfactant film at the interface, which could enhance emulsion stability.
The emulsification process involves the dispersion of one liquid phase into another in the form of fine droplets. Calcium di(naphthalene-2-sulphonate) facilitates this by not only lowering the energy required to create new interfacial area (by reducing interfacial tension) but also by forming a protective layer around the dispersed droplets. This layer acts as a barrier, preventing the droplets from coalescing and the emulsion from breaking.
While detailed research findings and specific data tables for Calcium di(naphthalene-2-sulphonate) are not available, the table below provides a conceptual framework for the expected influence of various factors on its interfacial and emulsifying properties, based on the behavior of similar anionic surfactants.
Table 1: Conceptual Influence of System Variables on the Interfacial and Emulsifying Properties of Calcium di(naphthalene-2-sulphonate)
| Variable | Expected Effect on Interfacial Tension Reduction | Expected Effect on Emulsification | Rationale |
| Concentration | Increases with increasing concentration up to the Critical Micelle Concentration (CMC) | Improves with increasing concentration | Higher concentration leads to more surfactant molecules at the interface, reducing tension and stabilizing droplets. |
| Electrolyte (Salt) Concentration | Can either increase or decrease, depending on the specific salt and its concentration | Can enhance or destabilize the emulsion | Electrolytes affect the electrical double layer around the droplets and the solubility of the surfactant. |
| Temperature | Generally decreases with increasing temperature | Can either improve or worsen emulsion stability | Temperature affects surfactant solubility, interfacial film properties, and the viscosity of the phases. |
| pH | Generally stable over a wide pH range | Can be affected at extreme pH values that may alter the stability of other components in the system | The sulfonate group is a strong acid conjugate base, making it less sensitive to pH changes compared to carboxylate surfactants. |
| Oil Phase Polarity | More effective at the interface of nonpolar oils | Performance varies with the type of oil | The hydrophobic-lipophilic balance of the surfactant determines its efficiency for a given oil. |
It is important to note that this table is based on general principles of surfactant chemistry and the behavior of analogous compounds. Specific experimental data for Calcium di(naphthalene-2-sulphonate) would be necessary to provide a quantitative and detailed understanding of its performance in various complex fluid systems.
Applications in Engineering Materials and Industrial Systems
Performance Optimization as a High-Range Water Reducer in Concrete Technology
Calcium di(naphthalene-2-sulphonate) formaldehyde (B43269) polymer is a highly effective high-range water reducer, commonly known as a superplasticizer, in concrete technology. albright.com.aubisleyinternational.com Its primary function is to enhance the workability and flow of fresh concrete, allowing for a significant reduction in the water-to-cement ratio. bisleyinternational.comlyksor.com This reduction in water content is directly linked to the production of high-strength and more durable concrete. bisleyinternational.com
The mechanism of action involves the adsorption of the sulfonate polymer onto cement particles. This imparts a negative charge, causing electrostatic repulsion between the particles and leading to their de-agglomeration and improved dispersion within the mix. kingindustries.com This enhanced dispersion improves the fluidity (slump) of the concrete, making it easier to place and compact, especially in heavily reinforced structures. lyksor.com By facilitating a lower water content for the same consistency, the resulting hardened concrete exhibits higher compressive strength, increased density, reduced permeability, and better resistance to environmental factors like chemical attack. bisleyinternational.comlyksor.com
Compared to its sodium-based counterpart, calcium naphthalene (B1677914) sulfonate can offer a slightly longer setting time, which can be advantageous for specific project requirements. bisleyinternational.com It enables the production of flowable concrete with high workability retention without significantly affecting the cement's setting time. lyksor.com Research has shown that using naphthalene-based superplasticizers can increase concrete strength by 15-50% and allow for cement savings of up to 20% while maintaining the desired strength. enaspol.eu
Table 1: Impact of Calcium Naphthalene Sulfonate on Concrete Properties
| Property | Effect of Calcium di(naphthalene-2-sulphonate) Addition | Research Finding |
| Water Reduction | Enables significant reduction in water content while maintaining workability. bisleyinternational.com | Allows for lower water-to-binder ratios, leading to higher strength. lyksor.com |
| Workability/Slump | Increases the fluidity and flow of fresh concrete. enaspol.eu | Studies show improved slump values, enhancing ease of placement. google.com |
| Compressive Strength | Increases the final compressive strength of the hardened concrete. enaspol.eu | Strength can be enhanced by 15-50% due to lower water-cement ratios. enaspol.eu |
| Setting Time | May slightly prolong the setting time compared to sodium-based equivalents. bisleyinternational.com | Provides good workability retention without major delays in setting. lyksor.com |
| Durability | Improves durability by creating a denser, less permeable concrete matrix. bisleyinternational.com | Increases abrasion resistance by reducing segregation and bleeding. lyksor.com |
Functional Role in Pigment Dispersion for Coatings and Inks
In the coatings and inks industry, naphthalene sulfonates function as highly effective dispersing agents. google.com Their role is to stabilize pigment particles within a liquid medium, preventing them from agglomerating or settling. google.com This is crucial for achieving uniform color, optimal color strength, and consistent viscosity in products like paints, printing inks, and water-based coatings. google.com
The polymer adsorbs onto the surface of pigment particles, creating a steric and/or electrostatic barrier that keeps the particles separated. This ensures a stable, low-viscosity dispersion that is easy to apply and results in a high-quality finish. atamanchemicals.com Naphthalene sulfonates are used to disperse a wide variety of organic and inorganic pigments, including carbon black, in aqueous and solvent-based systems. google.comresearchgate.net Their effectiveness in maintaining stable dispersions also contributes to the storage stability of the final product. atamanchemicals.com
Application in Drilling Fluids and Enhanced Oil Recovery (EOR) Technologies
Calcium naphthalene sulfonate derivatives are utilized in the oil and gas industry, particularly in drilling and cementing operations. High-molecular-weight calcium polynaphthalenesulfonate is employed in oil field chemicals specifically for oil well cementing. enaspol.eu In this context, it likely functions as a dispersant and fluid loss controller, similar to its role in concrete, to ensure the cement slurry has the desired rheological properties for effective placement.
Furthermore, calcium dinonylnaphthalene (B12650604) sulfonate is incorporated into additives for drilling fluids. researchgate.net Its primary purpose in this application is to act as a corrosion inhibitor, protecting drilling equipment from degradation in the harsh, often saline and high-temperature environments encountered downhole. researchgate.net While the broader class of alkylnaphthalene sulfonates has been investigated for Enhanced Oil Recovery (EOR) due to their ability to lower interfacial tension between oil and water, specific applications focusing on Calcium di(naphthalene-2-sulphonate) are less documented. dtic.mil
Integration into Polymer Composites and Advanced Construction Materials
Calcium di(naphthalene-2-sulphonate) is integrated into advanced construction materials to improve their physical and mechanical properties. Its well-established role in high-performance concrete is a prime example of its use in an advanced composite material. kingindustries.com
Use in Corrosion Inhibition and Antistatic Formulations
Derivatives of calcium naphthalene sulfonate are effective corrosion inhibitors, particularly for protecting metal surfaces. researchgate.net Calcium dinonylnaphthalene sulfonate, for instance, is used in rust-preventive oils, lubricants, and protective coatings. researchgate.netmdpi.com The mechanism of action involves the formation of a dense, protective film on the metal surface. The sulfonate groups interact with the metal, creating a stable, adherent barrier that blocks contact with corrosive agents like moisture and oxygen, thereby preventing rust formation. This property is valuable in numerous applications, including automotive lubricants, marine protection, and metalworking fluids. researchgate.net
In addition to corrosion control, naphthalene sulfonic acid/formaldehyde condensates, including their calcium salts, have been identified for use as antistatic agents. google.com They can be incorporated into cleaning compositions for hard surfaces to reduce the build-up of static charge. google.com
Table 2: Performance of Calcium Naphthalene Sulfonate Derivatives in Corrosion Inhibition
| Application | Function | Mechanism | Result |
| Lubricants & Greases | Rust Inhibitor | Forms a protective barrier film on metal components. | Prevents rust and corrosion in engines and industrial machinery. researchgate.net |
| Protective Coatings | Anti-corrosion Additive | Adsorbs onto the metal surface, blocking moisture and oxygen. | Provides long-lasting rust protection for steel and other metals. researchgate.net |
| Metalworking Fluids | Corrosion Preventive | Creates a stable, adherent layer on tools and workpieces. | Enhances tool life and protects machined parts from rust. researchgate.net |
| Cementitious Compositions | Steel Reinforcement Protection | Inhibits corrosion of steel rebar within concrete. | Mitigates damage from chloride ingress and carbonation. |
Role as Depressants in Mineral Flotation
In mineral processing, sulfonated naphthalene-formaldehyde (SNF) condensates act as selective depressants in froth flotation. Flotation is a process that separates valuable minerals from gangue (waste rock) based on differences in their surface hydrophobicity. A depressant functions by selectively adsorbing onto the surface of a specific mineral, rendering it hydrophilic and preventing it from attaching to air bubbles, thus "depressing" it to the bottom of the flotation cell.
SNF has been shown to be a highly effective depressant for separating scheelite (a tungsten ore) from calcite. The mechanism involves the preferential adsorption of the SNF polymer onto the calcite surface. The sulfonic groups (–SO3−) can react chemically with the calcium species on the calcite surface, leading to strong adsorption that inhibits the attachment of collector agents, which are meant to make minerals float. This selective depression allows for the successful separation and recovery of the target mineral.
Computational Chemistry and Molecular Modeling of Calcium Di Naphthalene 2 Sulphonate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide detailed information about the geometry, electronic properties, and reactivity of molecules. For Calcium di(naphthalene-2-sulphonate), DFT studies can elucidate the distribution of electron density, the nature of the bonding between the calcium ion and the naphthalene-2-sulphonate anions, and the reactivity of different sites on the molecule.
Detailed Research Findings:
While specific DFT studies on Calcium di(naphthalene-2-sulphonate) are not extensively available in public literature, research on related naphthalene (B1677914) compounds provides a strong basis for understanding its electronic characteristics. For instance, DFT calculations on naphthalene and anthracene (B1667546) have been used to investigate their crystalline and electronic structures, including band structures and electron density maps. researchgate.net These studies reveal that the chemical bonding in such molecular crystals is influenced by both intramolecular and intermolecular interactions. researchgate.net
For Calcium di(naphthalene-2-sulphonate), DFT calculations would likely focus on:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms, including the coordination of the calcium ion with the sulfonate groups.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. A smaller energy gap suggests higher reactivity. In the context of its use as a dispersant, understanding the sites susceptible to electrophilic or nucleophilic attack is key.
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The negatively charged sulfonate groups are expected to be the primary sites for interaction with the positively charged surfaces of cement hydrates.
Interaction Energies: Calculating the binding energy between the Calcium di(naphthalene-2-sulphonate) molecule and models of cement mineral surfaces (like calcite) can quantify the strength of adsorption. mdpi.com
Illustrative Data from DFT Calculations on a Model System:
The following table illustrates the type of data that would be generated from DFT calculations on a simplified monomer unit of Calcium di(naphthalene-2-sulphonate).
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests high kinetic stability. |
| Mulliken Charge on Ca | +1.85 e | Shows the ionic character of the bond with the sulfonate groups. |
| Mulliken Charge on O (Sulfonate) | -0.75 e | Highlights the negative charge localization on the sulfonate oxygen atoms, which are key for binding to cement particles. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Molecular Dynamics (MD) Simulations of Adsorption at Solid-Liquid Interfaces
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as adsorption. For Calcium di(naphthalene-2-sulphonate), MD simulations are particularly valuable for understanding its role as a superplasticizer, which involves its adsorption onto the surfaces of cement particles in an aqueous environment.
Detailed Research Findings:
MD simulations have been effectively used to study the adsorption of similar molecules, such as naphthalenesulfonic formaldehyde (B43269) condensates, at coal-water interfaces researchgate.net and the adsorption of various polymers on calcite surfaces. mdpi.comresearchgate.net These studies provide a framework for how MD can be applied to the Calcium di(naphthalene-2-sulphonate)-cement system.
Key insights from such simulations would include:
Adsorption Conformation: How the polymer chains orient themselves on the cement surface. The planar naphthalene rings may interact with the surface via van der Waals forces, while the sulfonate groups would form strong electrostatic interactions with calcium ions on the cement mineral surfaces. researchgate.netmdpi.com
Role of Water: MD simulations can explicitly model the role of water molecules in the adsorption process. Water can mediate interactions and form hydration layers around both the polymer and the cement surface. mdpi.com
Mechanism of Dispersion: By simulating multiple polymer chains, MD can illustrate how their adsorption leads to steric and electrostatic repulsion between cement particles, preventing their agglomeration and thus improving the workability of the concrete mix.
Typical Output from an MD Simulation of Adsorption:
| Property | Observation | Implication for Performance |
| Adsorption Layer Thickness | 5-10 Å | A thicker, more stable adsorbed layer provides greater steric hindrance, leading to better dispersion. |
| Polymer Conformation on Surface | Chains lie relatively flat with sulfonate groups oriented towards the surface. | Maximizes the electrostatic attraction and surface coverage. |
| Radial Distribution Function (g(r)) | Sharp peak for Ca(surface)-O(sulfonate) distance at ~2.5 Å. | Confirms strong, direct binding of the sulfonate groups to the surface calcium ions. |
| Interaction Energy | -1500 to -2000 kJ/mol | A large negative value indicates strong, spontaneous adsorption. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Coarse-Grained Models for Polymer Chain Conformation and Solution Behavior
While all-atom MD simulations provide high-resolution details, they are computationally expensive for large systems and long timescales, such as those involving long polymer chains and their collective behavior in solution. Coarse-graining (CG) is a modeling technique that simplifies the representation of a molecule by grouping several atoms into a single "bead." mdpi.com This reduction in the number of degrees of freedom allows for the simulation of larger systems and longer time scales, making it ideal for studying the conformational dynamics of polymeric materials like polynaphthalene sulfonates. nist.govnih.gov
Detailed Research Findings:
The development of CG models is a systematic process that aims to reproduce certain properties of the underlying all-atom system, such as structural distributions or thermodynamic properties. rsc.org For a polymer like Calcium di(naphthalene-2-sulphonate) condensate, a CG model might represent each naphthalene sulfonate monomer unit as a single bead, or use a few beads to represent the naphthalene ring, the sulfonate group, and the formaldehyde linker separately.
CG simulations can be used to investigate:
Polymer Conformation in Solution: Characterizing the size and shape of the polymer coils, described by properties like the radius of gyration (Rg). This is crucial as the conformation in solution affects the polymer's ability to reach and adsorb onto cement particles.
Aggregation and Micellization: At certain concentrations, these amphiphilic polymers can self-assemble into aggregates or micelles. CG models can predict the critical micelle concentration (CMC) and the structure of these aggregates.
Effect of Ionic Strength: The conformation of polyelectrolytes is highly sensitive to the concentration of ions in the solution. CG simulations can efficiently model how the presence of calcium ions and other salts in the cement pore solution affects the polymer's shape and its interactions.
Prediction of Intermolecular Interactions and Self-Assembly Phenomena
The performance of Calcium di(naphthalene-2-sulphonate) is governed by a complex interplay of intermolecular interactions, including ion-ion, ion-dipole, hydrogen bonding, and π-π stacking. Computational models can predict the nature and strength of these interactions, which in turn dictate the self-assembly of the polymer chains in solution and at interfaces.
Detailed Research Findings:
Theoretical studies on anion clusters of naphthalene with various solvents have shown that interactions like π-hydrogen bonding can be significant. rsc.org For Calcium di(naphthalene-2-sulphonate), the key interactions are:
Electrostatic Interactions: The primary driving force for adsorption is the electrostatic attraction between the negatively charged sulfonate groups (-SO₃⁻) and the positively charged calcium ions (Ca²⁺) on the surfaces of hydrating cement minerals (e.g., C-S-H gel).
π-π Stacking: The aromatic naphthalene rings can stack on top of each other. This interaction can influence the conformation of the adsorbed polymer layers and may play a role in the aggregation of the polymer in solution.
Coordination with Calcium Ions: The sulfonate groups act as ligands, coordinating with the calcium counter-ion. In solution, these ions can also form bridges between different polymer chains or different segments of the same chain, affecting its conformation.
Computational models can predict how these interactions lead to self-assembly phenomena, such as the formation of a stable, repulsive layer on cement particles, which is the fundamental mechanism of superplasticization.
Quantitative Structure-Function Relationships (QSFR) for Material Performance Prediction
Quantitative Structure-Function Relationships (QSFR) are mathematical models that correlate the structural or physicochemical properties of a chemical with its functional performance. The goal of QSFR is to develop predictive models that can guide the design of new materials with improved properties without the need for extensive trial-and-error experimentation.
Detailed Research Findings:
While specific QSFR models for Calcium di(naphthalene-2-sulphonate) are not readily found in the literature, the methodology can be applied to predict its performance as a superplasticizer. The process would involve:
Descriptor Calculation: Generating a set of numerical descriptors that characterize the molecular structure. These can be derived from computational chemistry methods and can include electronic (e.g., HOMO/LUMO energies, partial charges), topological (e.g., molecular connectivity indices), and geometric (e.g., molecular surface area) descriptors.
Performance Measurement: Experimentally measuring a key performance indicator, such as the percentage of water reduction in a concrete mix or the flowability of the mortar.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that links the calculated descriptors to the measured performance.
A hypothetical QSFR model might look like:
Performance = c₀ + c₁(Charge on Sulfonate Group) + c₂(Radius of Gyration) + c₃(π-Surface Area) + ...*
Such a model, once validated, could be used to screen new candidate superplasticizer molecules computationally, predicting their performance based on their calculated structural descriptors. This approach can significantly accelerate the development of next-generation, high-performance concrete admixtures.
Analytical Methodologies for Complex Matrix Characterization and Environmental Monitoring
Advanced Chromatographic Separation Techniques (e.g., HPLC, GPC, SEC, IC) for Quantitative Analysis and Purity
Chromatographic techniques are fundamental for the separation and quantification of Calcium di(naphthalene-2-sulphonate) from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis and purity assessment of naphthalene (B1677914) sulfonates. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of naphthalene sulfonates. A C18 column is often the stationary phase of choice, providing effective separation based on the hydrophobicity of the analytes. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. Gradient elution is often preferred to achieve optimal separation of the parent compound from impurities and potential degradation products. nih.gov Detection is most commonly achieved using a UV detector, as the naphthalene ring exhibits strong absorbance in the UV region (typically around 230-280 nm). For enhanced sensitivity and selectivity, a fluorescence detector can be utilized, exploiting the native fluorescence of the naphthalene moiety. researchgate.net
Ion-pair chromatography is another HPLC technique suitable for ionic compounds like naphthalene sulfonates. This method involves adding an ion-pairing reagent (e.g., a quaternary ammonium salt for anionic analytes) to the mobile phase, which forms a neutral ion pair with the analyte, enhancing its retention on a reversed-phase column.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): While GPC and SEC are primarily used for determining the molecular weight distribution of polymers, they can be applied to analyze formulations containing Calcium di(naphthalene-2-sulphonate) as a component in a larger polymeric matrix, such as in dispersants or plasticizers. nih.gov In such cases, these techniques can separate the low-molecular-weight Calcium di(naphthalene-2-sulphonate) from the higher-molecular-weight polymer chains. The choice of solvent and column packing material is critical and depends on the solubility of the polymer and the analyte.
Ion Chromatography (IC): Ion chromatography is a powerful technique for the determination of both the cation (Calcium, Ca²⁺) and the anion (naphthalene-2-sulphonate) of the salt. For cation analysis, a cation-exchange column is used with an acidic eluent (e.g., methanesulfonic acid), followed by suppressed conductivity detection. acs.org For the analysis of the naphthalene-2-sulphonate anion, an anion-exchange column would be employed, although this is less common than RP-HPLC for the organic anion itself.
Table 1: Typical HPLC Conditions for Naphthalene Sulfonate Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 20 mM Phosphate Buffer, pH 7) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Fluorescence (Excitation: 280 nm, Emission: 340 nm) |
| Injection Volume | 10 µL |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Transformation Product Identification
For the detection of trace amounts of Calcium di(naphthalene-2-sulphonate) and the identification of its transformation or degradation products, the coupling of chromatographic separation with mass spectrometry offers unparalleled sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the premier technique for the trace analysis of naphthalene sulfonates in complex environmental matrices like water and soil. pnas.org The separation is typically achieved using an HPLC system as described above. The eluent from the HPLC is then introduced into a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source operating in negative ion mode, which is ideal for the anionic naphthalene-2-sulphonate.
Tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection through multiple reaction monitoring (MRM). In this mode, the precursor ion (the deprotonated naphthalene-2-sulphonate molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and matrix interference. This technique is invaluable for identifying unknown degradation products by analyzing their fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of highly polar and non-volatile compounds like Calcium di(naphthalene-2-sulphonate) by GC-MS is not feasible. However, with a prior derivatization step to convert the sulfonic acid group into a more volatile and thermally stable ester, GC-MS can be a viable analytical method. nih.gov Common derivatizing agents include diazomethane or silylating agents. The derivatized analyte can then be separated on a standard non-polar or semi-polar GC column and detected by the mass spectrometer. GC-MS provides excellent chromatographic resolution and is a powerful tool for structural elucidation based on the electron ionization (EI) fragmentation patterns.
Table 2: Representative Mass Spectrometric Transitions for Naphthalene-2-sulphonate
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application |
|---|---|---|---|
| ESI- | 207.0 | 127.0 | Quantification |
| ESI- | 207.0 | 80.0 ([SO₃]⁻) | Confirmation |
Electrochemical Characterization for Surface Adsorption and Redox Behavior
Electrochemical methods can provide valuable insights into the surface adsorption characteristics and redox behavior of Calcium di(naphthalene-2-sulphonate), which is particularly relevant for its applications in areas such as electroplating and corrosion inhibition.
Techniques like cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronocoulometry can be used to study the adsorption of naphthalene-2-sulphonate onto various electrode surfaces (e.g., mercury, gold, platinum). By monitoring changes in the electrode's capacitance or the faradaic current in the presence of the compound, information about the adsorption isotherms, kinetics, and the orientation of the adsorbed molecules can be obtained.
The redox behavior of the naphthalene moiety can also be investigated. While the naphthalene ring itself is electrochemically stable over a wide potential range, the presence of certain substituents or interaction with the electrode surface can lead to observable redox processes. These studies can help in understanding the compound's role in electron transfer processes at interfaces. Research on related naphthalene sulfonates has shown that they can form condensed films on electrode surfaces, influencing processes like metal electrodeposition. universiteitleiden.nl
Spectrophotometric Methods (UV-Vis, Fluorescence) for Concentration Determination and Interaction Studies
Spectrophotometric methods are widely used for the routine determination of the concentration of Calcium di(naphthalene-2-sulphonate) and for studying its interactions with other molecules.
UV-Visible (UV-Vis) Spectrophotometry: The naphthalene ring system in Calcium di(naphthalene-2-sulphonate) possesses characteristic UV absorbance maxima. A UV-Vis spectrophotometer can be used to measure the absorbance of a solution at a specific wavelength (e.g., the λmax), and the concentration can be determined using a calibration curve based on Beer-Lambert's law. This method is simple, rapid, and cost-effective for the analysis of relatively pure samples or for monitoring the concentration in kinetic studies. The pH of the solution can influence the UV spectrum of naphthalene derivatives, a factor that should be considered for accurate measurements. nih.gov
Fluorescence Spectroscopy: Naphthalene sulfonates are known to be fluorescent, making fluorescence spectroscopy a highly sensitive method for their detection. oup.com Upon excitation with UV light at an appropriate wavelength, the molecule emits light at a longer wavelength. The intensity of this emitted fluorescence is directly proportional to the concentration of the compound, allowing for quantification at very low levels. Fluorescence spectroscopy is particularly useful for studying the interactions of Calcium di(naphthalene-2-sulphonate) with other molecules, such as polymers, proteins, or surfactants. Changes in the fluorescence intensity, emission wavelength (spectral shifts), or fluorescence lifetime upon interaction can provide information about binding constants, binding sites, and conformational changes. pnas.orgnih.gov
Table 3: Spectroscopic Properties of Naphthalene Sulfonates
| Technique | Parameter | Typical Value |
|---|---|---|
| UV-Vis | λmax | ~270-280 nm |
| Fluorescence | Excitation λmax | ~280 nm |
| Fluorescence | Emission λmax | ~340 nm |
Field-Flow Fractionation (FFF) for Particle Size and Aggregation State Analysis
Field-Flow Fractionation is a family of separation techniques that can be used to characterize macromolecules, colloids, and particles in the sub-micron range. While Calcium di(naphthalene-2-sulphonate) is a small molecule, FFF could be a valuable tool for analyzing its aggregation behavior in solution or its association with larger particles or polymers in complex formulations.
In FFF, a laminar flow of a carrier liquid passes through a thin, open channel. A perpendicular force field (e.g., a cross-flow in Asymmetrical Flow FFF or a temperature gradient in Thermal FFF) is applied, which drives the analytes towards an accumulation wall. Smaller particles or molecules, which have higher diffusion rates, will be located further from the accumulation wall and are thus transported faster along the channel by the parabolic flow profile.
This technique, coupled with detectors such as multi-angle light scattering (MALS) and dynamic light scattering (DLS), can provide information on the size, molar mass, and shape of any aggregates or complexes formed by Calcium di(naphthalene-2-sulphonate) in solution. This is particularly relevant for understanding its function in applications where it acts as a dispersant or stabilizer, as its efficacy is often related to its aggregation state and its interaction with dispersed particles. researchgate.netchromatographyonline.com
Environmental Abiotic Transformation and Fate in Engineered and Natural Systems
Photochemical Degradation Pathways and Kinetics
The photochemical degradation of calcium di(naphthalene-2-sulphonate) is anticipated to be primarily driven by the interaction of the naphthalene-2-sulfonate (B94788) anion with sunlight. The naphthalene (B1677914) moiety is susceptible to photodegradation. For instance, the photodegradation of naphthalene and monochlorinated naphthalenes has been shown to follow pseudo-first-order kinetics under UV-C irradiation. uwa.edu.au The process is influenced by factors such as pH and the presence of other substances in the water. uwa.edu.au Acidic conditions have been observed to promote the photodegradation of 1-chloronaphthalene. uwa.edu.au
Hydrolytic Stability and Degradation Mechanisms under Varying pH Conditions
Naphthalene-2-sulfonic acid, the anionic component of calcium di(naphthalene-2-sulphonate), is known to be the more thermodynamically stable isomer compared to naphthalene-1-sulfonic acid. nih.gov The sulfonate group is generally resistant to hydrolysis under typical environmental pH conditions. However, under elevated temperatures and acidic conditions, hydrolysis of naphthalenesulfonic acids can occur, reverting the compound to naphthalene and sulfuric acid. nih.gov For example, the hydrolysis of the less stable α-isomer (naphthalene-1-sulfonic acid) can be achieved by heating with dilute aqueous acid. nih.gov A process for the hydrolysis of α-naphthalenesulfonic acid using steam has also been described, which is relevant in industrial settings to purify the β-isomer. mdpi.com
The calcium cation in calcium di(naphthalene-2-sulphonate) is not expected to directly participate in the hydrolysis of the sulfonate group. However, the pH of the surrounding medium will be a critical factor. In highly acidic environments, protonation of the sulfonate group would precede any hydrolytic cleavage. The stability of the C-S bond in the naphthalene-2-sulfonate anion suggests that hydrolytic degradation is likely to be a slow process under most natural environmental conditions.
Adsorption and Desorption Kinetics in Soil and Sediment Environments
The adsorption and desorption behavior of calcium di(naphthalene-2-sulphonate) in soil and sediment is influenced by the properties of both the naphthalene-2-sulfonate anion and the calcium cation. Naphthalenesulfonates are generally highly water-soluble, which suggests a tendency for low adsorption to soil and sediment organic matter and a high potential for mobility. researchgate.net
However, the presence of the divalent calcium cation can significantly influence adsorption processes. Calcium ions have been shown to enhance the adsorption of organic compounds, such as humic acid, onto soil minerals like kaolinite (B1170537) and goethite. who.int This is attributed to the formation of cation bridges between the negatively charged mineral surfaces and the anionic organic molecules. who.int Similarly, calcium can increase the adsorption of sulfate (B86663) onto soils. uwa.edu.au Therefore, it is plausible that the calcium in calcium di(naphthalene-2-sulphonate) could lead to greater adsorption in soils and sediments compared to its sodium salt counterpart. Studies on linear alkylbenzene sulfonates (LAS) have also shown that their precipitation is correlated with water hardness, due to the low solubility of their calcium and magnesium salts. industrialchemicals.gov.au This precipitation would effectively remove the compound from the mobile phase.
The kinetics of adsorption for the parent compound, naphthalene, have been studied on various sorbents. For example, the time to reach adsorption equilibrium for naphthalene on clay and sandy soil was found to be 26 and 20 hours, respectively, with the process being well-described by a pseudo-second-order kinetic model. nih.gov The presence of Ca2+ ions has been shown to have a positive influence on the rapid adsorption of naphthalene. nih.gov
Leaching Potential and Mobility in Aquatic Systems
The high water solubility of naphthalenesulfonates generally indicates a high potential for mobility and leaching in aquatic systems. researchgate.net This mobility allows them to pass through water treatment processes and be detected in natural waters. researchgate.net Studies on concrete superplasticizers containing sulfonated naphthalenes have shown that these compounds can be leached from the concrete matrix, with the leaching being controlled by surface wash-off initially, followed by diffusion. industrialchemicals.gov.au
However, as mentioned in the previous section, the presence of calcium can reduce mobility. The formation of less soluble calcium salts can lead to precipitation, thereby reducing the concentration of the compound in the aqueous phase and limiting its transport. industrialchemicals.gov.au For linear alkylbenzene sulfonates, water hardness is a key factor in their removal from raw sewage in primary settlers. industrialchemicals.gov.au The interaction of the calcium cation with soil colloids can also influence mobility. For instance, calcium lignosulfonate has been shown to displace H+ and Al3+ from soil colloids, with the calcium becoming part of the soil matrix, which could indirectly affect the mobility of the associated sulfonate. industrialchemicals.gov.au
Formation and Characterization of Abiotic Transformation Products
Abiotic degradation of calcium di(naphthalene-2-sulphonate) will lead to the formation of various transformation products.
Photodegradation Products: The photodegradation of the naphthalene ring is expected to be a primary transformation pathway. While specific products for calcium di(naphthalene-2-sulphonate) are not documented, studies on naphthalene photodegradation have identified products such as diphenyl butadiene, diphenyl propane, benzyl (B1604629) succinic acid, and 1,3-diphenyl acrylketone. machinerylubrication.com The degradation of monochlorinated naphthalenes can produce hydroxylated derivatives. uwa.edu.au It is plausible that photodegradation of naphthalene-2-sulfonate would lead to hydroxylated naphthalenesulfonates and ring-opened products.
Ozonation Products: The oxidation of naphthalenesulfonic acids with ozone has been studied, revealing the formation of highly oxidized organic acids and sulfate ions. The initial attack by ozone is proposed to occur at the double bonds of the naphthalene ring with the highest electron density.
Hydrolysis Products: Under forcing conditions (high temperature and acidity), hydrolysis can lead to the formation of naphthalene and sulfuric acid. nih.gov
The characterization of these transformation products is crucial for a complete environmental risk assessment, as they may have their own toxicity and persistence profiles.
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel Naphthalene (B1677914) Sulfonate Architectures for Enhanced Performance
Future research is poised to move beyond the conventional structures of naphthalene sulfonates to create novel molecular architectures with tailored properties. The performance of these compounds as dispersants, surfactants, or admixtures is intrinsically linked to their molecular design.
Detailed research is focusing on modifying the naphthalene core and the associated functional groups. For instance, the alkylation of the naphthalene ring with varying alkyl chain lengths can significantly alter the surfactant properties of the resulting molecule. nih.govresearchgate.net Studies on alkylnaphthalene sulfonates demonstrate that such modifications control the ability to lower interfacial tension between oil and water, a critical factor in applications like enhanced oil recovery (EOR). researchgate.net The synergism between these modified surfactants and other components is dependent on factors like alkyl chain length and concentration. researchgate.net
Another avenue of architectural innovation involves polymerization. The condensation of naphthalene sulfonic acid with formaldehyde (B43269) is a well-established process to create superplasticizers. nih.govresearchgate.net Future work could explore condensation with other aldehydes or monomers to create polymers with different charge densities, molecular weights, and branching, thereby fine-tuning their performance in diverse applications such as construction and textiles. researchgate.netainvest.com The goal is to develop environmentally friendly and biodegradable additives, potentially using renewable resources as raw materials to create high-performance dispersants. researchgate.net
| Architectural Modification | Potential Performance Enhancement | Relevant Applications |
| Alkylation of Naphthalene Ring | Improved surfactant properties, controlled interfacial tension reduction. nih.govresearchgate.net | Enhanced Oil Recovery (EOR), detergents, emulsifiers. nih.gov |
| Novel Polymerization | Tailored charge density, molecular weight, and biodegradability. researchgate.net | High-performance concrete, advanced dispersants, eco-friendly additives. researchgate.netainvest.com |
| Functional Group Substitution | Modified solubility, reactivity, and binding capabilities. | Specialty chemicals, functional materials synthesis. |
Integration with Nanomaterials for Synergistic Effects
The integration of naphthalene sulfonates with nanomaterials is a promising frontier for creating advanced composite materials with synergistic properties. The sulfonate groups can act as effective ligands or dispersing agents for a variety of nanoparticles, preventing their agglomeration and unlocking their full potential.
Research has shown that poly naphthalene sulfonate can significantly improve the dispersion stability of iron oxide nanoparticles (IOXn) in aqueous solutions. researchgate.netdntb.gov.ua The adsorption of the sulfonate polymer onto the nanoparticle surface induces strong electrostatic repulsion, reducing the average particle size and altering the crystalline structure, which is crucial for applications in fields like nanotechnology and medicine. researchgate.netdntb.gov.ua
A particularly active area of research is the combination of naphthalene sulfonates with graphene-based nanomaterials. researchgate.netacs.org Sulfonated graphene, created by chemically modifying graphene with sulfanilic acid, exhibits excellent water solubility and functions as a superior adsorbent for various environmental pollutants. acs.org The sulfonic acid groups prevent the graphene sheets from aggregating, while the preserved π-conjugated surface provides strong adsorption sites for aromatic pollutants through π-π interactions. acs.org Composite films of graphene and naphthalene sulfonate have been shown to possess high electrical and thermal conductivities, making them suitable for energy storage and thermal management in electronic devices. acs.org
| Nanomaterial | Role of Naphthalene Sulfonate | Synergistic Effect | Potential Application |
| Iron Oxide (IOXn) | Surface modifier, dispersing agent. researchgate.netdntb.gov.ua | Enhanced colloidal stability, reduced particle size. researchgate.net | Nanofluids, drug delivery, catalysis. dntb.gov.ua |
| Graphene | Functionalizing agent, exfoliant. researchgate.netacs.org | Improved water dispersibility, enhanced adsorption capacity, high conductivity. acs.org | Environmental remediation, energy storage, conductive films. acs.org |
| Carbon Nanotubes | Dispersant. | Prevents aggregation, improves processability in composites. | High-strength composites, conductive inks. |
Advanced In Situ Characterization Techniques for Dynamic Processes
Understanding the mechanisms by which naphthalene sulfonates function requires observing their behavior in real-time under operational conditions. Advanced in-situ characterization techniques are critical for revealing the dynamic processes at the molecular and nanoscale, providing insights that are unattainable with traditional ex-situ methods. uu.se
Techniques such as In Situ Transmission Electron Microscopy (TEM) and Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) are powerful tools for this purpose. pnnl.govnumberanalytics.com
In Situ TEM allows for the direct observation of nanoscale phenomena, such as the growth and agglomeration of nanoparticles stabilized by naphthalene sulfonates. pnnl.govnumberanalytics.com This can provide fundamental insights into how these surfactants control particle formation and stability. pnnl.gov
AP-XPS enables the analysis of the surface chemistry of materials in realistic gas or liquid environments. uu.senumberanalytics.com This technique could be used to study the adsorption of Calcium di(naphthalene-2-sulphonate) onto cement particles during hydration or to monitor the evolution of surface species on a catalyst functionalized with naphthalene sulfonates during a chemical reaction. numberanalytics.com
In-situ spectroscopic methods, like Raman spectroscopy, can track the structural evolution of catalysts and interfaces in real-time, helping to establish a clear relationship between structure and performance. researchgate.net Applying these advanced methods to systems containing naphthalene sulfonates will be crucial for designing next-generation materials by providing a deeper understanding of reaction mechanisms, diffusion phenomena, and phase changes as they occur. uu.seresearchgate.net
| Technique | Information Gained | Application to Naphthalene Sulfonates |
| In Situ Transmission Electron Microscopy (TEM) | Real-time imaging of nanoparticle dynamics (growth, sintering). pnnl.govnumberanalytics.com | Observing the stabilizing effect on nanoparticles in a liquid medium. |
| Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) | Surface elemental composition and chemical state under realistic conditions. uu.senumberanalytics.com | Studying the adsorption mechanism on mineral or catalyst surfaces. |
| In Situ Raman Spectroscopy | Real-time monitoring of molecular vibrations and structural evolution. researchgate.net | Tracking changes in the naphthalene sulfonate structure during a chemical process or interaction. |
Sustainable and Circular Economy Considerations in Naphthalene Sulfonate Production and Use
The production of naphthalene and its derivatives is traditionally reliant on fossil fuels like coal tar and petroleum. researchgate.net A major future trajectory involves shifting this paradigm towards sustainable and circular manufacturing processes. ainvest.com
The concept of a circular economy, which aims to eliminate waste and keep materials in use, is highly relevant. sap.com One promising approach is the use of "circular naphtha," which can be produced from the chemical recycling of plastic waste. synpet.com Utilizing such feedstocks would reduce the dependence on virgin fossil fuels, lower the greenhouse gas footprint of production, and divert plastic waste from landfills. synpet.com
Furthermore, there is a growing demand for sustainable chemical solutions driven by stricter environmental regulations. ainvest.com This is spurring research into bio-based and non-toxic formulations of naphthalene sulfonates. ainvest.com The development of biodegradable naphthalene sulfonate-based products is a key research goal, especially for applications where the chemical is released into the environment. researchgate.net Governments in some regions are already promoting the use of low-carbon admixtures in construction through green building standards and incentives, creating a strong market driver for these sustainable innovations. ainvest.com
Emerging Applications in Smart Materials and Sensing Technologies
The unique chemical structure of Calcium di(naphthalene-2-sulphonate) offers intriguing possibilities for its use in the burgeoning fields of smart materials and sensing technologies. Smart materials are designed to respond to external stimuli such as pH, temperature, or the presence of specific chemicals. nih.gov
The naphthalene moiety is a chromophore, and its derivatives are foundational to many dyes. wikipedia.org Future research could focus on functionalizing the naphthalene ring of the sulfonate to create new compounds that exhibit chromism—a reversible change in color—in response to environmental triggers. nih.gov For example, molecules could be designed to change their optical properties (absorption or fluorescence) upon binding to a target analyte.
When integrated into a matrix like a textile fabric or a hydrogel, these functionalized naphthalene sulfonates could serve as the active element in a sensor. nih.gov For instance, a bandage incorporating a pH-sensitive naphthalene sulfonate derivative could offer a visual indication of a wound's healing status. nih.gov The combination of these molecules with the nanomaterials discussed previously could lead to highly sensitive and selective sensors for a wide range of applications, from medical diagnostics to environmental monitoring. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
